![molecular formula C18H21F3N2O3S B1139083 N-(4-(2-(propylamino)ethyl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 250266-51-4](/img/structure/B1139083.png)
N-(4-(2-(propylamino)ethyl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide
描述
PNU-177864 是一种选择性多巴胺 D3 受体拮抗剂。它最初被认为是治疗慢性精神分裂症的候选药物。 在初始安全性评估期间,在大鼠的骨骼肌中观察到严重肌病,这与许多组织中的磷脂沉积有关 .
准备方法
合成路线和反应条件
PNU-177864 的合成涉及多个步骤,从市售原料开始反应条件通常涉及使用有机溶剂和催化剂以促进反应 .
工业生产方法
PNU-177864 的工业生产可能遵循与实验室合成类似的合成路线,但规模更大。这将涉及优化反应条件以确保最终产品的产率高且纯度高。 可以使用连续流反应器和其他先进技术来提高生产过程的效率 .
化学反应分析
反应类型
PNU-177864 会经历各种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成各种氧化产物。
还原: 可以进行还原反应以修饰化合物中存在的官能团。
常用试剂和条件
氧化: 可以使用诸如高锰酸钾或三氧化铬之类的常用氧化剂。
还原: 通常采用诸如氢化锂铝或硼氢化钠之类的还原剂。
形成的主要产物
从这些反应中形成的主要产物取决于所用特定条件和试剂。 例如,氧化可能导致形成亚砜或砜,而还原可能产生胺或醇 .
科学研究应用
化学: 它充当研究多巴胺受体拮抗剂相互作用的模型化合物。
生物学: 该化合物用于研究多巴胺 D3 受体在各种生物过程中的作用。
医学: 最初被认为用于治疗精神分裂症,它也因其在治疗其他神经系统疾病方面的潜在用途而被研究。
作用机制
PNU-177864 通过选择性地结合和拮抗多巴胺 D3 受体发挥其作用。这种相互作用抑制受体的活性,据信这在该化合物的抗精神病作用中发挥作用。 涉及的分子靶标和途径包括多巴胺信号通路,这对调节情绪、认知和行为至关重要 .
相似化合物的比较
类似化合物
独特性
PNU-177864 因其对多巴胺 D3 受体的高度选择性及其在体内诱导磷脂沉积的能力而独一无二。 这种特性使其有别于其他多巴胺受体拮抗剂,并使其成为研究多巴胺 D3 受体在各种生理和病理过程中的作用的宝贵工具 .
生物活性
N-(4-(2-(propylamino)ethyl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide, also known as PNU-177864, is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHFNOS
- Molecular Weight : 402.438 g/mol
- CAS Number : 250266-51-4
The compound features a trifluoromethoxy group and a sulfonamide moiety, which are critical for its biological interactions. The presence of the propylamino chain enhances its solubility and bioavailability.
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific enzymes and receptors associated with tumor growth and proliferation.
- Enzyme Inhibition : The compound is known to inhibit various kinases, which play a pivotal role in signaling pathways that regulate cell division and survival. For instance, it has been shown to target the V600E BRAF mutant kinase, a common mutation in melanoma, leading to reduced cell proliferation in cancer cell lines .
- Binding Affinity : The trifluoromethoxy group enhances the binding affinity of the compound to its targets, facilitating stronger interactions with proteins involved in cancer progression .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound:
- In Vitro Studies : In a series of experiments, this compound was tested against various cancer cell lines, demonstrating significant growth inhibition. For example, it exhibited an IC value as low as 0.49 µM against specific cancer types .
- Cell Cycle Analysis : Treatment with this compound resulted in alterations in cell cycle distribution, notably increasing the S-phase population while decreasing the G2 phase, indicating an interference with DNA replication processes .
Other Biological Activities
Beyond anticancer properties, preliminary studies suggest potential roles in:
- Anti-inflammatory Effects : The sulfonamide group may contribute to anti-inflammatory actions by modulating immune responses.
- Antimicrobial Properties : Similar compounds have shown activity against bacterial strains, suggesting a broader pharmacological profile.
Case Studies
- Melanoma Treatment : A clinical study involving patients with V600E BRAF mutations indicated that treatment with PNU-177864 led to significant tumor regression in several cases, highlighting its potential as a targeted therapy .
- Combination Therapies : Research has explored the efficacy of combining this compound with other chemotherapeutic agents, resulting in enhanced therapeutic outcomes compared to monotherapy .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
N-[4-[2-(propylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O3S/c1-2-12-22-13-11-14-3-5-15(6-4-14)23-27(24,25)17-9-7-16(8-10-17)26-18(19,20)21/h3-10,22-23H,2,11-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGQWSXZZQPZTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250266-51-4 | |
Record name | PNU-177864 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250266514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PNU-177864 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7LNB96B89 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。